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Compound of Interest
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Cat. No.: B083656 Get Quote

A Note on Selenium-80: Extensive review of current scientific literature indicates that

Selenium-80 is not utilized as a direct label for antibodies in mass cytometry (CyTOF) for

single-cell proteomics. The primary application of selenium isotopes in this field is for cellular

barcoding, a technique for multiplexing samples, using the stable isotopes 76Se, 77Se, and

78Se. These application notes, therefore, focus on this established and impactful methodology.

Application Note 1: High-Throughput Single-Cell
Analysis with Selenium Isotope Barcoding
Introduction:

Mass cytometry (CyTOF) has revolutionized single-cell proteomics by enabling the

simultaneous measurement of over 40 parameters on millions of individual cells. A significant

advancement in this technology is the ability to multiplex samples, which involves labeling

different cell populations with unique mass tags, pooling them, and analyzing them as a single

sample. This process, known as cellular barcoding, significantly reduces experimental

variability, decreases reagent costs, and increases sample throughput.

Isotopically pure, maleimide-functionalized selenophenes (SeMals) are novel reagents for

cellular barcoding in mass cytometry. These reagents, available with 76Se, 77Se, and 78Se

isotopes, covalently bind to cellular sulfhydryl groups, providing a stable and unique mass tag

for each cell sample. This method is applicable to both live and fixed cells and does not require
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antibodies, thereby preserving the full range of lanthanide-based antibody detection channels

for proteomic analysis.

Principle of SeMal Barcoding:

The maleimide group on the SeMal reagent reacts specifically with free sulfhydryl groups (-SH)

on cellular proteins, primarily on cysteine residues. This forms a stable covalent bond,

incorporating the selenium isotope into the cell's proteome. The distinct mass of each selenium

isotope allows for the unambiguous identification of the original sample during data analysis.

Key Advantages of Selenium Isotope Barcoding:

Increased Throughput: Multiple samples can be stained and acquired simultaneously,

reducing instrument time.[1]

Reduced Technical Variability: All samples in a pooled experiment are subjected to identical

staining and acquisition conditions, minimizing batch effects.[1]

Conservation of Antibody Panels: Selenium isotopes do not overlap with the mass range of

lanthanides typically used for antibody labeling, allowing for the use of extensive antibody

panels.[2][3]

Versatility: Applicable to both live and fixed cells, accommodating a wide range of

experimental designs.[4]

Antibody-Free Labeling: The labeling mechanism is not dependent on the expression of

specific cell surface markers.[2][3]

Combinatorial Barcoding with Tellurium Isotopes:

For even greater multiplexing capacity, SeMal reagents can be used in combination with

isotopically pure tellurium maleimide reagents (TeMals).[2] By using a combinatorial approach

where each sample is labeled with a unique combination of SeMal and TeMal isotopes, the

number of uniquely barcoded samples can be significantly increased. For instance, a "7 choose

2" combinatorial schema using three selenium and four tellurium isotopes can generate 21

unique barcodes.[2]
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Experimental Protocols
Protocol 1: Live-Cell Barcoding with SeMal Reagents
This protocol describes the barcoding of viable cells prior to antibody staining.

Materials:

Single-cell suspension of viable cells

76SeMal, 77SeMal, 78SeMal reagents (and TeMal reagents for combinatorial barcoding)

Phosphate-Buffered Saline (PBS)

Cell Staining Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)

Centrifuge

Procedure:

Cell Preparation:

Start with a single-cell suspension of at least 1 x 106 viable cells per sample.

Wash the cells once with PBS to remove any residual protein from the culture medium.

Resuspend the cell pellet in PBS at a concentration of 1 x 106 cells/mL.

SeMal Labeling:

Prepare the desired concentrations of each SeMal reagent. A titration experiment is

recommended to determine the optimal concentration for your cell type (a starting

concentration of 100 µM can be used).[4]

Add the appropriate SeMal reagent(s) to each cell sample to create a unique barcode.

Incubate for 15 minutes at room temperature.[4]

Quenching and Pooling:
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Stop the labeling reaction by adding at least a 5-fold excess volume of Cell Staining Buffer.

This buffer contains proteins that will react with and quench any remaining SeMal reagent.

Incubate for 5 minutes at room temperature.

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

Carefully aspirate the supernatant.

Resuspend the cell pellets from each barcoded sample in a small volume of Cell Staining

Buffer and pool them into a single tube.

Downstream Processing:

The pooled cell sample is now ready for standard CyTOF staining protocols, including

viability staining (e.g., with cisplatin) and incubation with a metal-conjugated antibody

cocktail for proteomic analysis.

Protocol 2: Fixed-Cell Barcoding with SeMal Reagents
This protocol is suitable for experiments where cells need to be fixed prior to barcoding, such

as when analyzing intracellular proteins.

Materials:

Single-cell suspension

Fixation Buffer (e.g., 1.6% paraformaldehyde in PBS)

Permeabilization Buffer (if required for intracellular targets, e.g., methanol or saponin-based

buffers)

76SeMal, 77SeMal, 78SeMal reagents

PBS

Cell Staining Buffer

Procedure:
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Cell Fixation (and Permeabilization):

Fix the cells according to your standard protocol (e.g., 1.6% PFA for 10 minutes at room

temperature).

If targeting intracellular proteins, permeabilize the cells using an appropriate buffer. Note

that the choice of permeabilization agent may affect epitope availability.

Wash the cells thoroughly with PBS to remove the fixation/permeabilization buffer.

SeMal Labeling:

Resuspend the fixed (and permeabilized) cells in PBS at 1 x 106 cells/mL.

Add the appropriate SeMal reagent(s) to each sample for unique barcoding. A

concentration of 100 µM is a good starting point.[4]

Incubate for 15 minutes at room temperature.[4]

Quenching and Pooling:

Quench the reaction by adding a 5-fold excess of Cell Staining Buffer.

Incubate for 5 minutes.

Centrifuge to pellet the cells and aspirate the supernatant.

Pool the barcoded samples into a single tube.

Downstream Processing:

The pooled sample can now be stained with antibodies for surface and intracellular

markers.

Data Presentation
Table 1: Recommended Reagents and Concentrations for SeMal Barcoding
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Reagent/Parameter
Recommended
Value/Range

Notes

SeMal Isotopes 76Se, 77Se, 78Se
Isotopically pure reagents are

essential.

SeMal Concentration 50-200 µM

Optimal concentration should

be titrated for each cell type. A

starting point of 100 µM is

recommended.[4]

Incubation Time 15 minutes
Longer incubation times may

increase background.

Incubation Temperature Room Temperature

Quenching Buffer
Cell Staining Buffer (e.g., PBS

+ 0.5% BSA)

The protein in the buffer

quenches the maleimide

reaction.

Cell Viability (Live-Cell

Protocol)
>98%

SeMal reagents are generally

non-toxic at working

concentrations.[4]
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Caption: Workflow for single-cell proteomics using selenium isotope barcoding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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